![molecular formula C35H50N2O5 B1648958 Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-Tetradecanoyl-L-Lysin CAS No. 1128181-23-6](/img/structure/B1648958.png)
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-Tetradecanoyl-L-Lysin
Übersicht
Beschreibung
“Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine” seems to be a derivative of L-lysine, which is a naturally occurring essential amino acid . The “Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-” part refers to a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Fmoc-Lys(Myr)-OH wird bei der Herstellung von Peptid-basierten Hydrogelen (PHGs) . Diese PHGs sind biokompatible Materialien, die sich für verschiedene biologische, biomedizinische und biotechnologische Anwendungen eignen . Sie bilden sich durch wassergequollene Netzwerke und haben selbsttragende Eigenschaften .
Arzneimittelfreisetzung
PHGs, die mit Fmoc-Lys(Myr)-OH hergestellt werden können, werden auch als Arzneimittelfreisetzungssysteme . Die Biokompatibilität des Hydrogels und seine Fähigkeit, auf chemische und physikalische Reize zu reagieren, machen es zu einem idealen Medium für die Abgabe von Medikamenten .
Diagnostische Werkzeuge für die Bildgebung
Die gleichen PHGs werden als diagnostische Werkzeuge für die Bildgebung . Die Eigenschaften des Hydrogels ermöglichen es, ein physiologisch relevantes Umfeld für In-vitro-Experimente bereitzustellen .
Gewebetechnik
Auf Fmoc-Lys(Myr)-OH basierende Hydrogele haben sich als potenzielle Materialien für die Gewebetechnik . Sie unterstützen die Zelladhäsion, das Überleben und die Vermehrung .
Proteaseaktivitätsassays
Fmoc-Lys(Myr)-OH wird bei der Herstellung von Fluoreszenzresonanzenergietransfer (FRET)-Peptidsubstraten . Diese Substrate werden häufig für Proteaseaktivitätsassays verwendet .
Synthese von dreifach-helikalen Peptidsubstraten
Fmoc-Lys(Myr)-OH wird bei der Synthese von dreifach-helikalen Peptid (THP)-Substraten . Diese Substrate werden in verschiedenen biochemischen Forschungs- und Anwendungsbereichen eingesetzt .
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of l-lysine, an essential amino acid, which plays a crucial role in protein synthesis .
Mode of Action
As a derivative of L-lysine, it may interact with its targets in a similar manner to L-lysine, but the presence of the fluorenylmethyloxycarbonyl (Fmoc) and tetradecanoyl groups may alter its interactions .
Biochemical Pathways
Given its structural similarity to L-lysine, it may be involved in pathways related to protein synthesis and metabolism .
Pharmacokinetics
As a derivative of L-lysine, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Myr)-OH can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules or ions in the environment .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Fmoc-Lys(Myr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides that interact with membrane-bound receptors, enzymes, and transporters. The hydrophobic myristoyl group enhances the binding affinity of these peptides to lipid bilayers, promoting their association with cell membranes .
Cellular Effects
Fmoc-Lys(Myr)-OH influences various cellular processes by modulating the activity of peptides and proteins that contain this modified amino acid. The incorporation of Fmoc-Lys(Myr)-OH into peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing Fmoc-Lys(Myr)-OH can interact with cell surface receptors, triggering downstream signaling cascades that regulate gene expression and metabolic pathways .
Additionally, the hydrophobic nature of the myristoyl group allows peptides containing Fmoc-Lys(Myr)-OH to insert into cell membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins .
Molecular Mechanism
Fmoc-Lys(Myr)-OH can modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme and the context of the reaction. For example, peptides containing Fmoc-Lys(Myr)-OH can inhibit or activate enzymes involved in signal transduction pathways, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Lys(Myr)-OH can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of Fmoc-Lys(Myr)-OH is influenced by the conditions of the reaction, including pH, temperature, and the presence of other reagents. Over time, the Fmoc group may be cleaved, and the myristoyl group may undergo hydrolysis, affecting the overall activity of the compound .
Long-term studies in vitro and in vivo have shown that peptides containing Fmoc-Lys(Myr)-OH can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of Fmoc-Lys(Myr)-OH in animal models vary with different dosages. At low doses, peptides containing Fmoc-Lys(Myr)-OH can modulate cellular processes without causing significant toxicity. At higher doses, these peptides may exhibit toxic or adverse effects, such as disrupting membrane integrity or interfering with normal cellular functions .
Threshold effects have been observed, where a certain concentration of Fmoc-Lys(Myr)-OH is required to achieve a measurable biological response. Beyond this threshold, increasing the dosage may lead to saturation of binding sites or activation of compensatory mechanisms .
Metabolic Pathways
Fmoc-Lys(Myr)-OH is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as proteases and peptidases, which can cleave the peptide bonds and release the modified amino acid. Additionally, the myristoyl group can be metabolized by enzymes involved in lipid metabolism, affecting the overall metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, Fmoc-Lys(Myr)-OH is transported and distributed through interactions with transporters and binding proteins. The hydrophobic myristoyl group facilitates the association of peptides containing Fmoc-Lys(Myr)-OH with lipid membranes, promoting their localization to specific cellular compartments .
Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play a role in the uptake and distribution of Fmoc-Lys(Myr)-OH-containing peptides, affecting their bioavailability and activity .
Subcellular Localization
The subcellular localization of Fmoc-Lys(Myr)-OH is influenced by its hydrophobic myristoyl group, which directs the compound to specific cellular compartments. Peptides containing Fmoc-Lys(Myr)-OH can localize to the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles .
Post-translational modifications, such as myristoylation, can further enhance the targeting of Fmoc-Lys(Myr)-OH-containing peptides to specific subcellular locations, affecting their activity and function .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSYZSEFDFTDZ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)
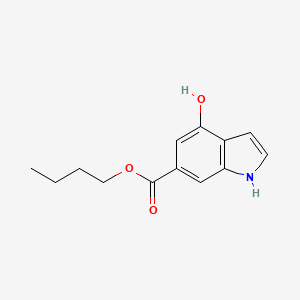
![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)
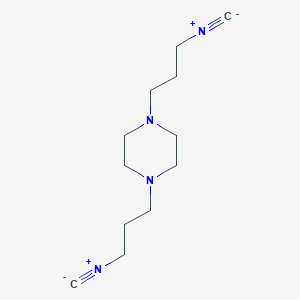
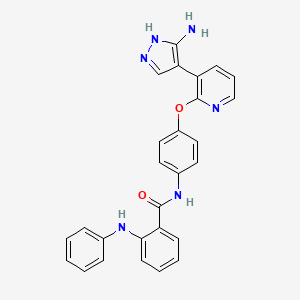

![3-[(4-Chlorophenoxy)methyl]azetidine](/img/structure/B1648902.png)
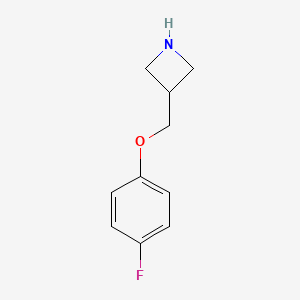
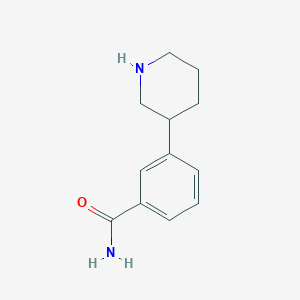
![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)
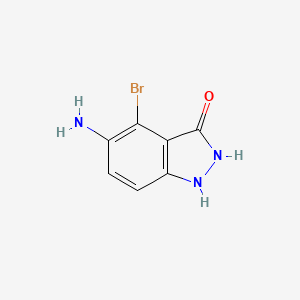
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)
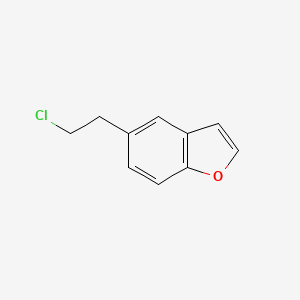
![3-[(4-Chlorophenoxy)methyl]piperidine](/img/structure/B1648939.png)